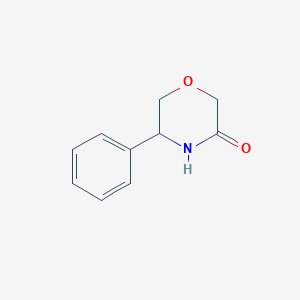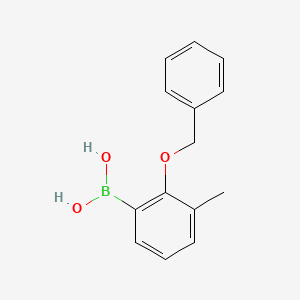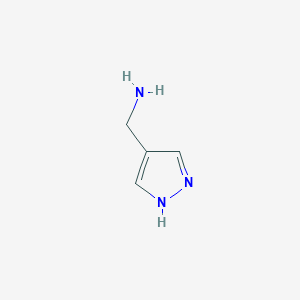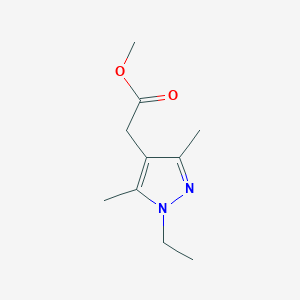
5-Phenylmorpholin-3-one
Overview
Description
5-Phenylmorpholin-3-one, also known as PPM-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a morpholine derivative that has shown promise in a variety of areas, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Eco-Friendly Synthesis of Anticancer Agents
5-Phenylmorpholin-3-one derivatives have been synthesized in an eco-sustainable manner and evaluated for their potential as anticancer agents. Gupta et al. (2016) conducted a study on 2-phenyl 1,3-benzodioxole derivatives synthesized using microwave-assisted methods. They found that these compounds demonstrated promising anticancer, antibacterial, and DNA-binding capacities, highlighting the utility of this compound derivatives in medicinal chemistry (Gupta et al., 2016).
Synthesis and Characterization for Research Purposes
This compound and its derivatives have been synthesized and characterized extensively for their potential as research tools and therapeutic agents. A study by McLaughlin et al. (2017) detailed the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, for potential treatment options in areas such as obesity and drug dependence (McLaughlin et al., 2017).
Applications in Drug Development
This compound is used in the development of new pharmacological agents. Perrone et al. (1992) investigated substituted 3-phenylmorpholines for their binding affinity towards D-2 dopaminergic and serotonergic receptors, showing their potential in drug development (Perrone et al., 1992).
Diastereocontrolled Mannich Reactions
The compound has been utilized in stereoselective chemical reactions. Harwood et al. (1996) reported on the diastereocontrolled Mannich reaction involving (S)-5-Phenylmorpholin-2-one, contributing to advancements in stereoselective synthesis (Harwood et al., 1996).
Chemical Genetics in Drug Discovery
This compound derivatives are instrumental in chemical genetics approaches for discovering new drugs. Cai et al. (2006) discussed the use of phenylmorpholine derivatives in identifying apoptosis inducers, showcasing their role in anticancer drug research (Cai et al., 2006).
Safety and Hazards
5-Phenylmorpholin-3-one is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-phenylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVCRCMLDJGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630243 | |
| Record name | 5-Phenylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119844-68-7 | |
| Record name | 5-Phenylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

